1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine
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Overview
Description
1-(Phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine is an organic compound characterized by the presence of phenylsulfanyl groups attached to a pyrrolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine typically involves the reaction of pyrrolizine derivatives with phenylsulfanyl reagents. Common synthetic routes include:
Nucleophilic Substitution: This method involves the substitution of a leaving group in the pyrrolizine ring with a phenylsulfanyl group under basic conditions.
Reductive Amination: This approach involves the reduction of an imine intermediate formed from the reaction of a pyrrolizine derivative with a phenylsulfanyl aldehyde.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, yielding the corresponding pyrrolizine derivative.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups using nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyrrolizine derivatives.
Substitution: Various substituted pyrrolizine compounds.
Scientific Research Applications
1-(Phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Phenylsulfanyl Group Compounds: Compounds containing the phenylsulfanyl group, such as phenylsulfanyl benzene derivatives.
Pyrrolizine Derivatives: Other pyrrolizine-based compounds with different substituents.
Uniqueness: 1-(Phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine is unique due to the presence of two phenylsulfanyl groups, which impart distinct chemical and biological properties
Properties
CAS No. |
91021-76-0 |
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Molecular Formula |
C20H19NS2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-phenylsulfanyl-7-(phenylsulfanylmethyl)-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C20H19NS2/c1-3-7-17(8-4-1)22-15-16-11-13-21-14-12-19(20(16)21)23-18-9-5-2-6-10-18/h1-11,13,19H,12,14-15H2 |
InChI Key |
ROIVVSMVOIEJRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC(=C2C1SC3=CC=CC=C3)CSC4=CC=CC=C4 |
Origin of Product |
United States |
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